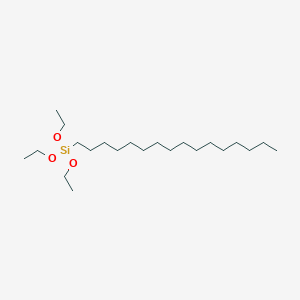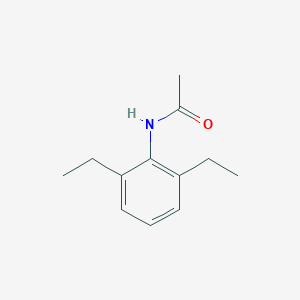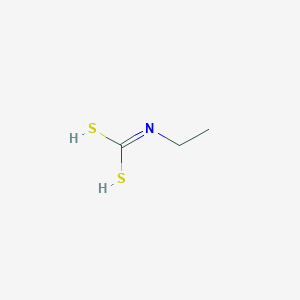
Ethyldithiocarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyldithiocarbamic acid (EDTC) is a chemical compound that belongs to the dithiocarbamate family. It is an important intermediate in the synthesis of various pesticides, fungicides, and herbicides. EDTC is also used as a chelating agent in analytical chemistry and as a reagent in biochemical research.
作用機序
Ethyldithiocarbamic acid acts as a chelating agent by binding to metal ions through its sulfur atoms. The resulting metal-Ethyldithiocarbamic acid complex is stable and can be easily separated from other components in the sample. The mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis.
生化学的および生理学的効果
Ethyldithiocarbamic acid has been shown to have a variety of biochemical and physiological effects in different systems. In plants, Ethyldithiocarbamic acid has been used as a herbicide and fungicide, where it inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis. In animals, Ethyldithiocarbamic acid has been shown to have neurotoxic effects, where it inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Ethyldithiocarbamic acid has also been shown to have immunomodulatory effects, where it modulates the activity of immune cells.
実験室実験の利点と制限
Ethyldithiocarbamic acid has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which can be easily separated from other components in the sample. Ethyldithiocarbamic acid is also relatively inexpensive and easy to synthesize. However, Ethyldithiocarbamic acid has some limitations, such as its potential toxicity and the possibility of interfering with other components in the sample. It is important to use appropriate controls and to carefully interpret the results when using Ethyldithiocarbamic acid in lab experiments.
将来の方向性
There are several future directions for the research on Ethyldithiocarbamic acid. One direction is to explore the potential applications of Ethyldithiocarbamic acid in catalysis, drug design, and material science. Another direction is to investigate the mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems, and to develop new methods for its detection and quantification. Finally, it is important to evaluate the potential risks and benefits of using Ethyldithiocarbamic acid in different applications, and to develop appropriate safety guidelines for its use.
合成法
Ethyldithiocarbamic acid can be synthesized by reacting ethylamine with carbon disulfide, followed by acidification with hydrochloric acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of Ethyldithiocarbamic acid is as follows:
C2H5NH2 + CS2 + HCl → C2H5NCS2H + H2O + Cl-
科学的研究の応用
Ethyldithiocarbamic acid has been widely used in scientific research as a chelating agent for metal ions. It forms stable complexes with metal ions such as copper, zinc, and iron, which can be used for the determination of metal ions in biological and environmental samples. Ethyldithiocarbamic acid has also been used as a reagent for the synthesis of metal complexes, which have potential applications in catalysis, drug design, and material science.
特性
CAS番号 |
18879-98-6 |
|---|---|
製品名 |
Ethyldithiocarbamic acid |
分子式 |
C3H7NS2 |
分子量 |
121.23 g/mol |
IUPAC名 |
ethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |
InChIキー |
MIHRVCSSMAGKNH-UHFFFAOYSA-N |
異性体SMILES |
CCN=C(S)S |
SMILES |
CCNC(=S)S |
正規SMILES |
CCN=C(S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



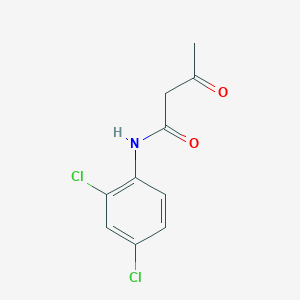
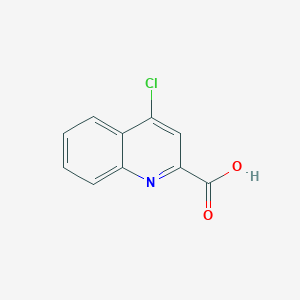
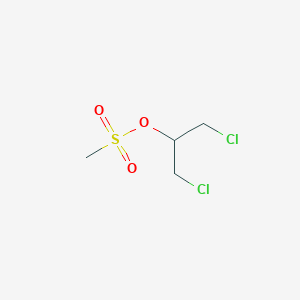
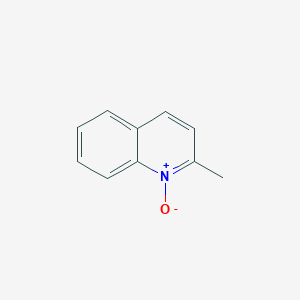
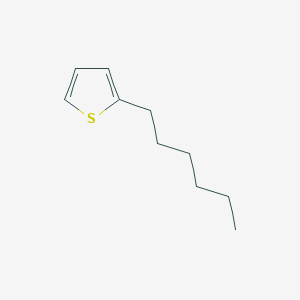
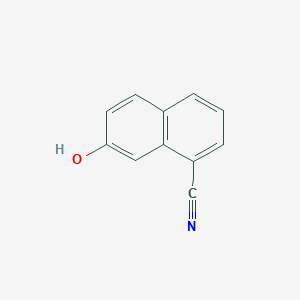
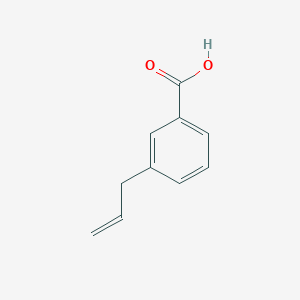
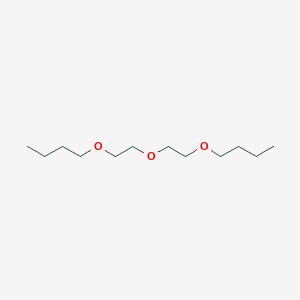
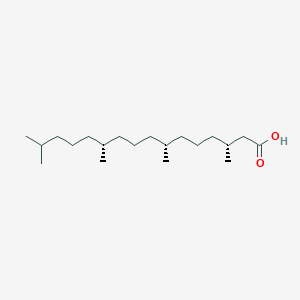
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
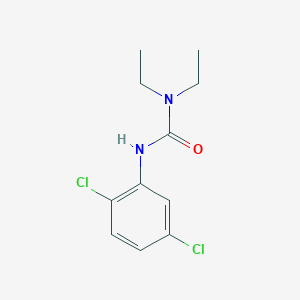
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
